molecular formula C49H80B2O4 B3029684 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene CAS No. 749900-93-4

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene

Cat. No.: B3029684
CAS No.: 749900-93-4
M. Wt: 754.8
InChI Key: GFPPDTSBPULCFW-UHFFFAOYSA-N
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Description

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of two boronic ester groups attached to a fluorene core, which is further substituted with long alkyl chains. The unique structure of this compound makes it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. The reaction involves the coupling of a halogenated fluorene derivative with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the halogenated fluorene precursor, followed by the Suzuki-Miyaura coupling reaction. The reaction parameters, such as temperature, pressure, and catalyst loading, are optimized to achieve high yields and purity. The final product is typically purified using techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene can undergo various chemical reactions, including:

    Oxidation: The boronic ester groups can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to modify the fluorene core or the boronic ester groups.

    Substitution: The boronic ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like THF or toluene are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester groups yields boronic acids, while substitution reactions can produce various fluorene derivatives with different functional groups.

Scientific Research Applications

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene has a wide range of applications in scientific research, including:

    Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Optoelectronics: Employed in the development of materials for light-emitting devices and sensors due to its excellent photophysical properties.

    Biological Imaging: Utilized as a fluorescent probe for imaging applications in biological systems.

    Material Science: Incorporated into the design of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene exerts its effects is primarily related to its ability to participate in conjugation and electron transfer processes. The boronic ester groups facilitate the formation of stable carbon-carbon bonds through coupling reactions, while the fluorene core provides a rigid and planar structure that enhances electronic delocalization. This combination of properties makes the compound highly effective in applications requiring efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Similar structure but with a pyrene core instead of fluorene.

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains a benzothiadiazole core, used in similar applications.

Uniqueness

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene is unique due to its combination of boronic ester groups and long alkyl chains, which provide enhanced solubility and processability. The fluorene core also contributes to its excellent photophysical properties, making it a versatile material for various advanced applications.

Properties

IUPAC Name

2-[9,9-didodecyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H80B2O4/c1-11-13-15-17-19-21-23-25-27-29-35-49(36-30-28-26-24-22-20-18-16-14-12-2)43-37-39(50-52-45(3,4)46(5,6)53-50)31-33-41(43)42-34-32-40(38-44(42)49)51-54-47(7,8)48(9,10)55-51/h31-34,37-38H,11-30,35-36H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPPDTSBPULCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H80B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene
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2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene
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2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene
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2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene
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2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene
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2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-didodecylfluorene

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